Pyridoxaloxime
Overview
Description
Pyridoxaloxime is a derivative of pyridoxal, which is a form of vitamin B6. It is known for its role as an inhibitor of pyridoxal kinase, an enzyme involved in the metabolism of vitamin B6.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridoxaloxime can be synthesized from pyridoxine hydrochloride. The process involves the oxidation of pyridoxine hydrochloride to pyridoxal using activated manganese dioxide and concentrated sulfuric acid. The resulting pyridoxal is then reacted with anhydrous sodium acetate and hydroxylamine hydrochloride to form this compound .
Industrial Production Methods: In industrial settings, this compound is often synthesized using microwave-assisted methods. This approach involves the quaternization of this compound with substituted phenacyl bromides under microwave irradiation. The reaction can be carried out both in solvent (acetone) and under solvent-free conditions, yielding good to excellent results in very short reaction times .
Chemical Reactions Analysis
Types of Reactions: Pyridoxaloxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyridoxal phosphate, an active form of vitamin B6.
Reduction: It can be reduced to form pyridoxamine.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly with phenacyl bromides to form quaternary salts.
Common Reagents and Conditions:
Oxidation: Activated manganese dioxide and concentrated sulfuric acid.
Reduction: Acetic acid and zinc.
Substitution: Phenacyl bromides under microwave irradiation
Major Products:
Oxidation: Pyridoxal phosphate.
Reduction: Pyridoxamine.
Substitution: Quaternary salts of this compound.
Scientific Research Applications
Pyridoxaloxime has several scientific research applications:
Mechanism of Action
Pyridoxaloxime exerts its effects primarily by inhibiting pyridoxal kinase. It binds to the pyridoxal-binding site of the enzyme, preventing the phosphorylation of pyridoxal to pyridoxal phosphate. This inhibition can regulate the catalytic function of pyridoxine-5-phosphate oxidase, thereby affecting the metabolism of vitamin B6 . Additionally, this compound has been studied as a competitive inhibitor of acetylcholinesterase, which is crucial for its potential use as an antidote for organophosphate poisoning .
Comparison with Similar Compounds
Uniqueness: this compound is unique due to its dual role as both an enzyme inhibitor and a potential therapeutic agent. Its ability to inhibit pyridoxal kinase and acetylcholinesterase makes it a valuable compound for biochemical and pharmacological research. Additionally, its derivation from vitamin B6 adds to its significance in metabolic studies .
Properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-8(12)7(3-10-13)6(4-11)2-9-5/h2-3,11-13H,4H2,1H3/b10-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKIIRAOFHLZMD-XCVCLJGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708-08-7 | |
Record name | Pyridoxaloxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-HYDROXY-5-HYDROXYMETHYL-2-METHYL-PYRIDINE-4-CARBALDEHYDE OXIME | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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